6-Methylpentadec-8-en-7-one
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Overview
Description
6-Methylpentadec-8-en-7-one is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with a methyl group and a double bond, making it a unique molecule with specific chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpentadec-8-en-7-one can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a ketone precursor to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts may be employed to enhance the reaction rate and selectivity, and purification steps such as distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylpentadec-8-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the molecule allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogens (e.g., Br₂) or hydrogen halides (e.g., HCl) are typical reagents for addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
6-Methylpentadec-8-en-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Methylpentadec-8-en-7-one exerts its effects involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond allows for interactions with other molecules, facilitating various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
14-Methylpentadec-8-en-2-one: Another ketone with a similar structure but different functional group positioning.
cis-15-Methylpentadec-6-enoic acid: A fatty acid with a similar carbon chain length and double bond position.
Uniqueness
6-Methylpentadec-8-en-7-one is unique due to its specific positioning of the methyl group and double bond, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
651726-49-7 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
6-methylpentadec-8-en-7-one |
InChI |
InChI=1S/C16H30O/c1-4-6-8-9-10-12-14-16(17)15(3)13-11-7-5-2/h12,14-15H,4-11,13H2,1-3H3 |
InChI Key |
OPFSHAZSAVOPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=O)C(C)CCCCC |
Origin of Product |
United States |
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